molecular formula C13H20ClN3O2S B2659803 4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 691398-58-0

4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2659803
CAS No.: 691398-58-0
M. Wt: 317.83
InChI Key: FFCVNSFQGPGEII-UHFFFAOYSA-N
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Description

4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that features a piperazine ring substituted with a sulfonamide group and a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 3-chloro-4-methylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Step 1: 3-chloro-4-methylphenylamine is reacted with N,N-dimethylpiperazine in the presence of a base such as triethylamine.

    Step 2: The resulting intermediate is then treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound may also interact with cell membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methylphenyl isocyanate
  • 3-chloro-4-methylphenylboronic acid
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and sulfonamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN3O2S/c1-11-4-5-12(10-13(11)14)16-6-8-17(9-7-16)20(18,19)15(2)3/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCVNSFQGPGEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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